Fmoc-D-Tyr(PO3H2)-OH

Phosphatase inhibition D-phosphotyrosine enzyme kinetics

Incorporating D-phosphotyrosine into peptides via Fmoc SPPS traditionally demands post-synthetic deprotection or costly protected analogs. Fmoc-D-Tyr(PO3H2)-OH (CAS 178432-30-9) resolves this with an unprotected phosphate group, enabling direct, stepwise incorporation without additional deprotection steps. • ≤0.4% racemization per coupling cycle preserves enantiomeric integrity without expensive side-chain protection • D-enantiomer yields 33-fold lower Ki on Yersinia PTP vs. L-phosphotyrosine, enabling non-hydrolyzable phosphatase inhibitor design • Confers resistance to aminopeptidases and cellular phosphatases, ensuring probe stability in biological samples Supplied with Certificate of Analysis; ambient shipment.

Molecular Formula C24H22NO8P
Molecular Weight 483,41 g/mole
CAS No. 178432-30-9
Cat. No. B613471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Tyr(PO3H2)-OH
CAS178432-30-9
SynonymsFmoc-D-Tyr(PO3H2)-OH; CHEMBL154506; 178432-30-9; AmbotzFAA1694; SCHEMBL8933066; CTK8E9914; MolPort-008-267-722; ZINC2560018; BDBM50121966; RT-012956; N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-phosphotyrosine; 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxy-phenyl)-propionicacid
Molecular FormulaC24H22NO8P
Molecular Weight483,41 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O
InChIInChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m1/s1
InChIKeyAMXUJIHSMANWDW-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(PO3H2)-OH (CAS 178432-30-9): The D‑Enantiomer of Phosphotyrosine for Fmoc‑SPPS


Fmoc-D-Tyr(PO3H2)-OH (CAS 178432-30-9) is an N‑α‑Fmoc‑protected, side‑chain phosphorylated D‑tyrosine building block . It enables the direct, stepwise introduction of D‑phosphotyrosine into peptides by standard Fmoc solid‑phase peptide synthesis (SPPS). The phosphate group is unprotected, eliminating any need for post‑synthetic deprotection steps .

Why Fmoc‑D‑Tyr(PO3H2)‑OH Cannot Be Replaced by L‑Phosphotyrosine or Protected Analogues


In‑class phosphotyrosine building blocks are not interchangeable. The D‑enantiomer confers resistance to proteolytic degradation [1], while the unprotected phosphate group avoids harsh deprotection conditions . Replacing Fmoc‑D‑Tyr(PO3H2)‑OH with its L‑counterpart changes stereochemistry and biological recognition [2]; substituting with protected analogues like Fmoc‑Tyr(PO3tBu2)‑OH adds synthesis steps and cost. The quantitative data below demonstrate these functional differences.

Fmoc‑D‑Tyr(PO3H2)‑OH: Head‑to‑Head Quantitative Evidence for Scientific Selection


33‑Fold Lower Ki for D‑Phosphotyrosine vs. L‑Phosphotyrosine on Yersinia PTP

Phosphotyrosine stereoisomers show a stark difference in inhibitory potency. For the protein‑tyrosine phosphatase from Yersinia, the Ki of the D‑isomer is 33‑fold lower than that of the L‑isomer [1]. This D‑enantiomer specificity directly informs the selection of Fmoc‑D‑Tyr(PO3H2)‑OH over Fmoc‑L‑Tyr(PO3H2)‑OH when designing phosphatase‑resistant peptide probes.

Phosphatase inhibition D-phosphotyrosine enzyme kinetics

Protease Resistance of D‑Tyrosine‑Containing Peptides

The D‑enantiomer of tyrosine confers complete resistance to aminopeptidase degradation. In a study of the cholecystokinin receptor, the probe D‑Tyr‑Gly[(Nle28,31)CCK‑26‑33] maintained full receptor binding after incubation with pancreatic membranes or dispersed cells, whereas L‑Tyr‑containing controls were rapidly degraded [1]. This stability directly translates to Fmoc‑D‑Tyr(PO3H2)‑OH for generating proteolytically stable phosphopeptides.

Protease resistance D-amino acid peptides affinity labeling

Fmoc‑D‑Tyr(PO3H2)‑OH Price vs. L‑Phosphotyrosine Building Blocks

As a D‑enantiomer building block, Fmoc‑D‑Tyr(PO3H2)‑OH carries a modest premium over its L‑counterpart. For 1 g quantities, Fmoc‑D‑Tyr(PO3H2)‑OH is listed at $520.00 , while Fmoc‑L‑Tyr(PO3H2)‑OH is $504.00 . The ~3% cost increase is negligible compared to the functional benefits in phosphatase and protease resistance.

Procurement cost comparison Fmoc amino acids

Low Racemization (≤0.4% per Cycle) During SPPS of D‑Amino Acid Containing Peptides

A capillary electrophoresis study of model tripeptide d‑Tyr‑l‑Lys‑l‑Trp synthesized by SPPS demonstrated that racemization occurs at ≤0.4% per coupling cycle [1]. The enantiomeric purity of Fmoc‑D‑Tyr(tBu) building blocks was verified with limits of detection of 0.1–0.2% [1]. This confirms that Fmoc‑D‑Tyr(PO3H2)‑OH can be incorporated without significant stereochemical erosion, a concern that often drives users toward more expensive protected analogues.

Racemization SPPS D-amino acids

Elimination of Post‑Synthetic Deprotection Steps vs. t‑Butyl‑Protected Analogues

Fmoc‑D‑Tyr(PO3H2)‑OH possesses an unprotected phosphate group, avoiding the need for post‑synthetic deprotection required by t‑butyl‑protected analogues like Fmoc‑Tyr(PO3tBu2)‑OH. While the t‑butyl derivative yields phosphopeptides with lower Tyr‑peptide contamination (1–4% for Fmoc‑Tyr(PO3H2)‑OH vs. <1% for Fmoc‑Tyr(PO3tBu2)‑OH) [1], this purity advantage comes at the cost of additional synthesis steps and expense. The D‑enantiomer with unprotected phosphate offers a streamlined workflow without compromising stereochemical integrity.

Phosphate deprotection Fmoc SPPS side‑chain protection

High‑Impact Applications for Fmoc‑D‑Tyr(PO3H2)‑OH


Synthesis of Protease‑Resistant Phosphopeptide Probes

Utilize Fmoc‑D‑Tyr(PO3H2)‑OH to incorporate D‑phosphotyrosine into affinity probes or peptide ligands. The D‑enantiomer confers resistance to aminopeptidases and cellular phosphatases [1][2], ensuring that probes remain intact during incubation with biological samples. This is essential for accurate receptor binding assays and in vivo imaging studies.

Development of Stable Phosphatase Inhibitors

Because the D‑phosphotyrosine moiety exhibits 33‑fold lower Ki on Yersinia PTP compared to L‑phosphotyrosine [2], peptides synthesized with Fmoc‑D‑Tyr(PO3H2)‑OH are ideal starting points for designing non‑hydrolyzable, competitive inhibitors of protein tyrosine phosphatases. The enhanced stability translates to more reliable dose‑response data and potential therapeutic leads.

Streamlined Large‑Scale Production of D‑Phosphopeptides

For projects requiring milligram‑to‑gram quantities of D‑phosphotyrosine‑containing peptides, Fmoc‑D‑Tyr(PO3H2)‑OH provides a cost‑effective, synthetically efficient route [3]. The unprotected phosphate group eliminates extra deprotection steps, and the low racemization rate (≤0.4% per cycle) [4] ensures high enantiomeric purity without expensive side‑chain protection schemes.

Fundamental Studies of D‑Amino Acid Recognition and Signaling

Incorporate Fmoc‑D‑Tyr(PO3H2)‑OH into model peptides to probe stereospecific interactions with SH2 domains, PTB domains, and other phosphotyrosine‑binding modules. The quantitative differences in phosphatase inhibition [2] and protease susceptibility [1] provide clear experimental readouts for mapping chiral recognition elements in cellular signaling pathways.

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